molecular formula C14H13N B2630423 5-phenyl-2,3-dihydro-1H-indole CAS No. 104636-54-6

5-phenyl-2,3-dihydro-1H-indole

Cat. No. B2630423
Key on ui cas rn: 104636-54-6
M. Wt: 195.265
InChI Key: OTLWHHHZQLDXEK-UHFFFAOYSA-N
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Patent
US05834494

Procedure details

5-Phenylindole (D29) (0.85 g, 4.4 mmoles) was dissolved in glacial acetic acid (20 ml) and treated with sodium cyanoborohydride (1.34 g, 22 mmoles) at ambient temperature for 2 hrs. Water (100 ml) was added and the mixture basified with sodium hydroxide. Extraction with dichloromethane gave the title compound (D30) (0.8 g, 93%).
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:8]=[C:9]3[C:13](=[CH:14][CH:15]=2)[NH:12][CH:11]=[CH:10]3)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([BH3-])#N.[Na+].O.[OH-].[Na+]>C(O)(=O)C>[C:1]1([C:7]2[CH:8]=[C:9]3[C:13](=[CH:14][CH:15]=2)[NH:12][CH2:11][CH2:10]3)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.85 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C=C2C=CNC2=CC1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1.34 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Extraction with dichloromethane

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=C2CCNC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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